molecular formula C14H12N4O2 B15096680 Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate

Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate

Cat. No.: B15096680
M. Wt: 268.27 g/mol
InChI Key: JWCRTVDYIIVPTK-UHFFFAOYSA-N
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Description

Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a phenyl group attached to an imidazo[1,2-a]pyrimidine ring, with a carbamate group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with phenyl isocyanate under controlled conditions to form the imidazo[1,2-a]pyrimidine core. This intermediate is then treated with methyl chloroformate to introduce the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyrimidine ring.

    Reduction: Reduced forms of the compound, often leading to the removal of the carbamate group.

    Substitution: Substituted carbamate derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate has been studied for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,2-a]pyrazine: Contains a pyrazine ring, offering different electronic properties.

    Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents at the 2- and 3-positions.

Uniqueness

Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carbamate group provides additional reactivity and potential for further functionalization, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

methyl N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate

InChI

InChI=1S/C14H12N4O2/c1-20-14(19)17-12-11(10-6-3-2-4-7-10)16-13-15-8-5-9-18(12)13/h2-9H,1H3,(H,17,19)

InChI Key

JWCRTVDYIIVPTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(N=C2N1C=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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